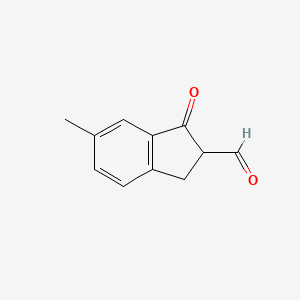

6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde |

InChI |

InChI=1S/C11H10O2/c1-7-2-3-8-5-9(6-12)11(13)10(8)4-7/h2-4,6,9H,5H2,1H3 |

InChI Key |

QRVVCVVWVDWRBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(C2=O)C=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Benzyl Derivatives

The initial step involves cyclization of substituted benzyl compounds to form the 2,3-dihydro-1H-indene skeleton. This can be achieved through intramolecular Friedel-Crafts acylation or related electrophilic aromatic substitution reactions catalyzed by Lewis acids such as aluminium trichloride.

-

- Starting material: 2-(substituted benzyl) derivatives.

- Catalyst: Aluminium trichloride (AlCl3).

- Solvent: Dichloromethane or other inert solvents.

- Temperature: Typically 0°C to room temperature.

-

- The acyl chloride or equivalent electrophile generated in situ reacts intramolecularly with the aromatic ring to form the fused indene ring system.

-

- Formation of 1-oxo-2,3-dihydro-1H-indene intermediates with substitution at the 6-position (methyl group in this case).

Introduction of the Aldehyde Group

The aldehyde group at the 2-position can be introduced by oxidation or functional group transformation:

Method A: Direct Formylation

- Vilsmeier-Haack reaction using POCl3 and DMF on the indene intermediate to form the 2-carbaldehyde.

- Reaction conditions: Controlled temperature (0–25°C), inert atmosphere.

Method B: Oxidation of Hydroxymethyl Intermediates

- Hydroxymethyl derivatives at the 2-position can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.

- This step ensures selective oxidation to the aldehyde without overoxidation to acids.

Alternative Synthetic Routes

Malonic Acid Condensation and Cyclization:

- Condensation of substituted benzaldehydes with malonic acid derivatives followed by cyclization and decarboxylation can yield the indene aldehyde framework.

- Requires base catalysts such as sodium ethoxide or potassium carbonate.

Decarboxylation and Hydrolysis Steps:

- Post-cyclization, decarboxylation under heat treatment removes carboxyl groups, refining the aldehyde functionality.

- Hydrolysis reactions may be employed to convert nitrile or ester groups into aldehydes or related functionalities.

| Step | Method Description | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclization via Friedel-Crafts acylation | Aluminium trichloride, acyl chloride | 0°C to RT, dichloromethane | Formation of 1-oxo-2,3-dihydroindene core |

| 2 | Vilsmeier-Haack formylation | POCl3, DMF | 0–25°C, inert atmosphere | Introduction of aldehyde at 2-position |

| 3 | Oxidation of hydroxymethyl intermediate | PCC, Dess–Martin periodinane | Room temperature | Selective oxidation to aldehyde |

| 4 | Malonic acid condensation + cyclization | Malonic acid, base (NaOEt, K2CO3) | Reflux in ethanol or similar solvent | Formation of indene aldehyde via decarboxylation |

| 5 | Decarboxylation and hydrolysis | Heat treatment, acid/base | Elevated temperature | Refinement of aldehyde functionality |

- The cyclization step is critical for regioselectivity; aluminium trichloride provides high yields and clean conversion.

- Vilsmeier-Haack reaction is preferred for aldehyde introduction due to mild conditions and minimal side reactions.

- Oxidation methods must be carefully controlled to prevent overoxidation.

- Alternative routes involving malonic acid derivatives offer versatility but may require additional purification steps.

- Solvent choice (e.g., dichloromethane, ethanol) and reaction temperature significantly impact yield and purity.

- Recent patents and literature emphasize the use of milder bases and greener solvents to improve sustainability.

The preparation of 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde involves a combination of cyclization and selective oxidation/formylation reactions. The most established method starts with substituted benzyl derivatives undergoing Friedel-Crafts acylation to form the indene core, followed by Vilsmeier-Haack formylation to introduce the aldehyde group. Alternative synthetic strategies based on malonic acid condensation and decarboxylation provide additional routes. Optimization of reaction conditions, catalysts, and reagents is essential for achieving high yield and purity, making this compound accessible for further pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (−CHO) undergoes oxidation under controlled conditions:

Mechanism : The aldehyde is oxidized to a carboxylic acid via a two-electron process, forming a geminal diol intermediate. The electron-withdrawing ketone group at position 1 enhances the electrophilicity of the aldehyde, facilitating oxidation.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

Steric Effects : The methyl group at position 6 slightly hinders access to the aldehyde, marginally reducing reaction rates compared to non-methylated analogs.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions:

Kinetics : Reactions proceed faster in polar aprotic solvents due to stabilization of the transition state.

Electrophilic Aromatic Substitution

The indene ring undergoes substitution at position 4 or 5 (relative to the methyl group):

Electronic Effects : The methyl group (electron-donating) directs electrophiles to the para position, while the ketone (electron-withdrawing) deactivates adjacent positions .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Comparative Reactivity with Analogues

| Compound | Aldehyde Reactivity (Relative Rate) | Notes |

|---|---|---|

| This compound | 1.0 (Baseline) | Methyl group slightly slows reactions |

| 1-Oxo-2,3-dihydro-1H-indene-2-carbaldehyde | 1.2 | Higher reactivity due to lack of methyl |

| 6-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde | 0.8 | Electron-withdrawing fluoro group |

Stability Under Various Conditions

Scientific Research Applications

Anticancer Activity

Research indicates that 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exhibits promising anticancer properties. It induces apoptosis in cancer cells by degrading inhibitor of apoptosis proteins (IAPs), such as cIAP-1 and cIAP-2. This mechanism enhances the sensitivity of cancer cells to apoptotic signals, making it a potential candidate for cancer therapy.

Case Study:

A study demonstrated that this compound effectively induced apoptosis in MCF-7 breast cancer cells with an IC50 value indicating potent activity against these cells .

Neuroprotective Effects

The compound has shown potential in treating neurological disorders due to its ability to improve symptoms associated with hypoxia and anoxia. It acts as a cerebral activator and has been evaluated for its efficacy in conditions like cerebral hemorrhage and brain tumors.

Case Study:

In experimental models, this compound improved cognitive functions and reduced hypoxic symptoms, suggesting its utility in neuroprotection .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have garnered attention for potential therapeutic applications in inflammatory diseases such as arthritis. It appears to inhibit pro-inflammatory cytokines, which could mitigate inflammation.

Case Study:

In vitro studies indicated that treatment with this compound resulted in reduced levels of TNF-alpha in LPS-stimulated macrophages, highlighting its potential for treating inflammatory conditions .

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria, including those resistant to conventional antibiotics. Its lipophilic nature allows it to penetrate bacterial membranes effectively.

Case Study:

Research findings indicated that this compound exhibited significant antibacterial activity against MRSA strains with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism by which 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or catalysts that facilitate the reaction[4][4].

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dihydro-1H-indene derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a comparative analysis of 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde with its analogs:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Functionalization: The aldehyde group in the target compound enables facile derivatization (e.g., condensations to form Schiff bases), unlike ester or ketone-substituted analogs . Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at C2, improving enantioselectivity in organocatalytic reactions .

Carboxylate esters (e.g., methyl or tert-butyl) show higher metabolic stability than aldehydes, making them preferable for drug candidates .

Synthetic Challenges :

- Aldehyde-containing derivatives (e.g., 6-methyl-1-oxo-2-carbaldehyde) require stringent anhydrous conditions due to hygroscopicity, whereas esters (e.g., 3a, 3h) are more stable .

- Chloro or bromo substituents (e.g., 6-bromo in ) introduce steric hindrance, reducing yields in cross-coupling reactions .

Table 2: Physical and Spectral Data

Biological Activity

6-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor effects, anti-inflammatory activities, and other relevant biological mechanisms.

Molecular Formula : CHO

CAS Number : 1249300-05-7

Antitumor Effects

Research indicates that derivatives of this compound exhibit promising antitumor activity. For instance, studies on related compounds demonstrate significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 10 | |

| Compound B | LNCaP (prostate cancer) | 95 | |

| Compound C | HepG2 (liver cancer) | 60 |

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including caspase activation and modulation of apoptotic pathways.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are critical in inflammatory responses:

| Activity Assessed | Result | Reference |

|---|---|---|

| COX-2 Inhibition | Significant reduction in expression | |

| NO Production | Decreased levels in LPS-stimulated cells |

This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is thought to involve several molecular pathways:

- Apoptosis Induction : The compound appears to activate caspase cascades leading to programmed cell death in cancer cells.

- Cytokine Modulation : It inhibits the signaling pathways involved in inflammation, particularly those mediated by IL-6 and TNF-alpha.

- Cell Cycle Arrest : Evidence suggests that it may induce G1 phase arrest in certain cancer cell lines, contributing to its antitumor efficacy.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Prostate Cancer : Treatment with this compound led to a significant decrease in cell viability and induction of apoptosis in LNCaP cells through cytochrome C release and caspase activation .

- Liver Cancer Research : In HepG2 cells, the compound demonstrated the ability to induce apoptosis marked by PARP cleavage and downregulation of anti-apoptotic proteins like Bcl-2 .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde to ensure stability?

- Methodological Answer : Store the compound at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks). Ensure airtight containers to prevent moisture absorption or oxidation. Storage in dry environments is critical, as aldehydes are prone to hydration or decomposition under humid conditions .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A typical route involves starting with 6-substituted dihydroindenones (e.g., 6-chloro-2,3-dihydro-1H-inden-1-one) and performing a Friedel-Crafts acylation or Vilsmeier-Haack formylation . For example, 2-methylallyl esters can be synthesized via esterification with trifluoromethyl or chloro derivatives, achieving yields of 71–74% under reflux in anhydrous solvents like dichloromethane .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors (vapor pressure: 0.0±0.5 mmHg at 25°C ) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers .

Q. How is the compound characterized after synthesis?

- Methodological Answer :

- 1H-NMR : Identify aldehyde proton signals at δ 9.8–10.2 ppm and methyl groups at δ 2.1–2.5 ppm .

- HPLC : Use a C18 column with a methanol/water mobile phase to assess purity (>95%) .

- Melting Point : Confirm consistency with literature values (e.g., 56.7–59.2°C for derivatives) .

Advanced Research Questions

Q. How does the reactivity of the aldehyde group in this compound compare to its nitrile or ketone analogs?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., with Grignard reagents) but is more electrophilic than ketones due to lower steric hindrance. Unlike nitriles (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile), aldehydes are prone to oxidation, requiring stabilizers like hydroquinone during reactions .

Q. How can researchers resolve contradictory NMR data arising from tautomerism in this compound?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) may cause split signals. Use variable-temperature NMR (e.g., at -40°C to 25°C ) to slow interconversion. For example, reports a 0.5:1 enol/keto ratio in CDCl3, resolved by integrating distinct proton environments .

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF3·Et2O) to accelerate formylation .

- Solvent Optimization : Use ethanol/H2O2 mixtures for greener oxidation steps .

- Continuous Flow Reactors : Improve reproducibility and reduce side reactions (e.g., over-oxidation) .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The aldehyde may undergo hydration to form geminal diols. Monitor via IR (loss of C=O stretch at ~1700 cm<sup>-1</sup> ) .

- Basic Conditions : Cannizzaro disproportionation may occur, producing carboxylic acid and alcohol derivatives. Use buffered solutions (pH 7–8) to mitigate .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.